

2-Methoxy-1-phenylethanamine hydrochloride

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-1-phenylethanamine

Cat. No.: B2834632

[Get Quote](#)

An In-depth Technical Guide to **2-Methoxy-1-phenylethanamine** Hydrochloride

Executive Summary: This document provides a comprehensive technical overview of **2-Methoxy-1-phenylethanamine** and its hydrochloride salt, a versatile chiral amine with significant applications in pharmaceutical development and organic synthesis. As a derivative of the critical phenethylamine scaffold, this compound serves as a valuable building block for creating enantiomerically pure molecules, particularly those targeting neurological pathways. This guide, intended for researchers and drug development professionals, details the compound's chemical identity, physicochemical properties, plausible synthetic and analytical methodologies, key applications, and essential safety protocols. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for laboratory application.

Chemical Identity and Physicochemical Properties

2-Methoxy-1-phenylethanamine is a chiral primary amine. Its structure, featuring a methoxy group on the ethyl chain adjacent to a phenyl ring, makes it a valuable intermediate in synthetic chemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it more convenient for handling and formulation.

Nomenclature and CAS Registry Numbers

Correctly identifying the specific form of the compound is critical. The nomenclature and CAS number vary depending on the stereochemistry (as the (R) or (S) enantiomer, or the racemic

mixture) and whether it is the free base or a salt.

Identifier	Value
Systematic (IUPAC) Name	2-methoxy-1-phenylethan-1-amine hydrochloride
Common Synonyms	(α -(Methoxymethyl)benzylamine HCl), 2-Methoxy-1-phenylethylamine HCl
CAS Number (Racemic HCl)	62064-68-0[1]
CAS Number ((R)-enantiomer HCl)	64715-86-2[2]
CAS Number ((R)-enantiomer free base)	64715-85-1[3][4][5]
CAS Number ((S)-enantiomer free base)	91298-74-7[6][7][8][9]

Chemical Structure

The hydrochloride salt of **2-Methoxy-1-phenylethanamine** features a protonated amine group, forming an ionic bond with a chloride ion.

Caption: Chemical structure of 2-Methoxy-1-phenylethanamine Hydrochloride.

Physicochemical Properties

The properties listed below are for the hydrochloride salt, which is typically a solid, in contrast to the free base which is often an oil.[3][4]

Property	Value	Source
Molecular Formula	C ₉ H ₁₄ ClNO	[1][2]
Molecular Weight	187.67 g/mol	[1]
Appearance	White to off-white crystalline powder	General knowledge
Solubility	Soluble in water, methanol	General knowledge
Purity (Typical)	≥98% (HPLC)	[3]
Storage Conditions	Store at 0-8 °C, under inert atmosphere, protect from moisture	[3][10]

Synthesis and Manufacturing

The synthesis of **2-Methoxy-1-phenylethanamine** hydrochloride is not extensively detailed in publicly available literature, but a plausible and efficient route can be designed based on established organic chemistry principles. A common approach involves the reductive amination of a corresponding ketone precursor.

Causality in Synthetic Design: The choice of a reductive amination pathway is driven by the high efficiency and selectivity of this reaction for forming C-N bonds. Using a chiral auxiliary or a chiral reducing agent can impart stereoselectivity, which is crucial for producing enantiomerically pure final products required for many pharmaceutical applications. The final step involves treating the free base with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol to precipitate the stable hydrochloride salt.

Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of the target compound.

Protocol: HCl Salt Formation

- Dissolution: Dissolve the purified **2-Methoxy-1-phenylethanamine** free base (1.0 equivalent) in anhydrous diethyl ether or isopropyl alcohol.

- Acidification: Slowly add a solution of hydrogen chloride (1.05 equivalents) in the same solvent with stirring. The reaction is exothermic; maintain the temperature below 25°C.
- Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.
- Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration.
- Washing: Wash the filter cake with cold anhydrous diethyl ether to remove any unreacted starting material or impurities.
- Drying: Dry the product under vacuum at 40-50°C to yield the final **2-Methoxy-1-phenylethanamine** hydrochloride.

Analytical Methodologies

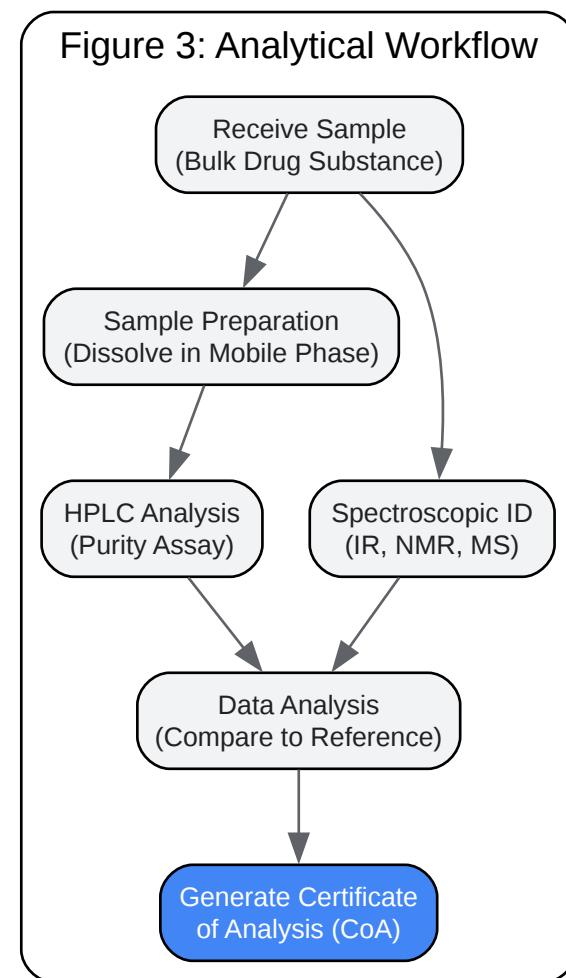
Robust analytical methods are essential for confirming the identity, purity, and stability of **2-Methoxy-1-phenylethanamine** HCl. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the compound and quantifying it in various matrices.[\[11\]](#)

Rationale for Method Selection: A reverse-phase HPLC method is ideal for separating the moderately polar phenethylamine from potential non-polar or highly polar impurities. UV detection is highly effective due to the strong absorbance of the phenyl group.

Typical HPLC Parameters:


Parameter	Condition
Column	C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 μ m)
Mobile Phase	Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water (Gradient)
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 μ L
Column Temperature	30°C

System Suitability: To ensure the validity of the analytical run, a system suitability solution is analyzed. Key parameters include a tailing factor of ≤ 2.0 for the main peak and a resolution of ≥ 2.0 between the analyte and any known impurities.[12]

Spectroscopic Characterization

- **Infrared (IR) Spectroscopy:** Used for the identification of functional groups. The IR spectrum will show characteristic peaks for the N-H stretch of the ammonium salt, C-H stretches (aromatic and aliphatic), C-O ether stretch, and aromatic C=C bending.[12]
- **Mass Spectrometry (MS):** Provides information on the molecular weight and fragmentation pattern, confirming the compound's mass and structure.[13] The mass spectrum will show a molecular ion peak corresponding to the free base ($C_9H_{13}NO$).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H and ^{13}C NMR provide the most definitive structural information, confirming the connectivity of all atoms in the molecule.

Analytical Workflow Diagram

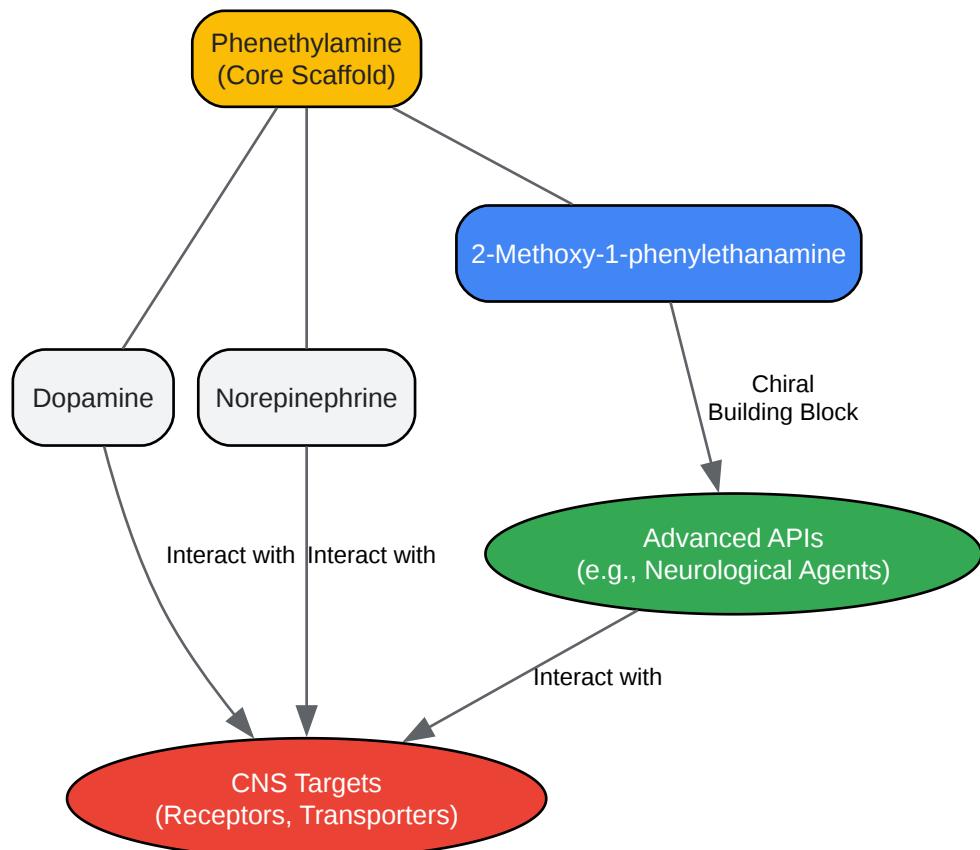
[Click to download full resolution via product page](#)

Caption: Standard workflow for analytical characterization.

Applications in Research and Drug Development

The phenethylamine scaffold is a cornerstone of medicinal chemistry, present in endogenous neurotransmitters like dopamine and norepinephrine as well as a vast number of pharmaceuticals.[14][15] **2-Methoxy-1-phenylethanamine** serves as a crucial chiral building block in this domain.

Chiral Intermediate in Pharmaceutical Synthesis


The primary application is as a key intermediate for synthesizing more complex, enantiomerically pure active pharmaceutical ingredients (APIs).[3] Its chiral nature is critical

because the biological activity and safety of a drug can differ significantly between its enantiomers.

- **Neurological Disorders:** It is used in the development of drugs targeting neurological conditions. Its structure is related to stimulants and mood enhancers.[3][16]
- **Neuroscience Research:** The compound is employed in laboratory studies to investigate neurotransmitter systems and explore the function of amines in mood and cognition.[3]

Relationship to Bioactive Amines

The compound's utility stems from its structural similarity to other bioactive amines that interact with various receptors and transporters in the central nervous system. Modifications to the phenethylamine core, such as the methoxy group in this compound, allow chemists to fine-tune properties like receptor affinity, selectivity, and metabolic stability.

[Click to download full resolution via product page](#)

Caption: Role as an intermediate for CNS-targeting agents.

Safety, Handling, and Storage

Proper handling of **2-Methoxy-1-phenylethanamine** hydrochloride is essential to ensure laboratory safety. The information below is a summary based on typical safety data sheets (SDS) for related amine hydrochlorides.

- Hazard Identification: The compound may be harmful if swallowed and can cause skin and serious eye irritation.[\[10\]](#)[\[17\]](#) May cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[10\]](#)[\[18\]](#) Ensure adequate ventilation or use respiratory protection.
- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[\[10\]](#)
 - Skin: Wash off immediately with plenty of soap and water.[\[10\]](#)
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
 - Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[\[19\]](#)
- Storage and Handling: Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[10\]](#) It should be handled under an inert atmosphere as it may be sensitive to moisture.[\[10\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[\[10\]](#)

Conclusion

2-Methoxy-1-phenylethanamine hydrochloride is a specialized chemical intermediate of significant value to the pharmaceutical and fine chemical industries. Its defined stereochemistry and functional groups make it an ideal starting point for the synthesis of complex, high-value molecules. A thorough understanding of its properties, analytical methods, and safety requirements, as outlined in this guide, is paramount for its effective and safe utilization in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 64715-86-2|(R)-2-Methoxy-1-phenylethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (R)-2-Methoxy-1-phenylethanamine | CymitQuimica [cymitquimica.com]
- 5. (R)-2-Methoxy-1-phenylethanamine - [sigmaaldrich.com]
- 6. (S)-2-Methoxy-1-phenylethanamine | 91298-74-7 [sigmaaldrich.com]
- 7. (S)-2-Methoxy-1-phenylethanamine | 91298-74-7 [sigmaaldrich.com]
- 8. (S)-2-Methoxy-1-phenylethanamine | 91298-74-7 [sigmaaldrich.com]
- 9. (S)-2-Methoxy-1-phenylethan-1-amine | 91298-74-7 [sigmaaldrich.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. DSpace [helda.helsinki.fi]
- 12. merckmillipore.com [merckmillipore.com]
- 13. 2-Methoxy-1-phenylethan-1-ol | C9H12O2 | CID 572294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenethylamine - Wikipedia [en.wikipedia.org]
- 16. chemimpex.com [chemimpex.com]
- 17. bg.cpachem.com [bg.cpachem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [2-Methoxy-1-phenylethanamine hydrochloride CAS number]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2834632#2-methoxy-1-phenylethanamine-hydrochloride-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com